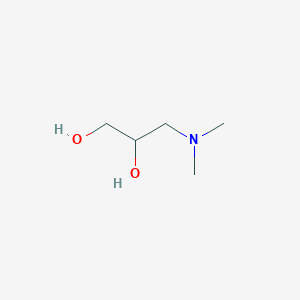

3-(Dimethylamino)-1,2-propanediol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMHUGYTOGXZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883509 | |

| Record name | 1,2-Propanediol, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-57-4 | |

| Record name | 3-(Dimethylamino)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)-1,2-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dimethylaminopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/054QW4ZAMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(Dimethylamino)-1,2-propanediol, a key intermediate in the pharmaceutical and biotechnology industries. The document details the core synthesis mechanisms, provides explicit experimental protocols for cited methodologies, and presents a comparative analysis of quantitative data. Visual diagrams of the reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and fine chemical synthesis.

Introduction

This compound, with the chemical formula C₅H₁₃NO₂, is a versatile chemical intermediate. Its structure, featuring a propanediol (B1597323) backbone with a tertiary amine, makes it a valuable building block in the synthesis of more complex molecules. Notably, it is a precursor in the preparation of cationic lipids such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which are utilized in lipofection reagents for DNA transfection in gene therapy research. The synthesis of this compound is primarily achieved through two main routes: the nucleophilic substitution of a chloropropanediol and the ring-opening of an epoxide. This guide will delve into the mechanisms and experimental specifics of these synthetic strategies.

Synthesis Mechanisms

There are two primary and well-documented synthetic routes for the preparation of this compound.

2.1. Synthesis from 3-Chloro-1,2-propanediol (B139630) and Dimethylamine (B145610)

This common and high-yielding method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-propanediol by dimethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

The reaction proceeds via a standard SN2 mechanism where the nitrogen atom of dimethylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. The presence of a base, such as sodium methoxide (B1231860) or sodium hydroxide (B78521), is crucial to drive the reaction to completion by neutralizing the in-situ generated HCl.[1]

2.2. Synthesis from Glycidol (B123203) and Dimethylamine

Another prevalent method for the synthesis of this compound is the ring-opening of glycidol with dimethylamine. In this reaction, the nitrogen atom of dimethylamine nucleophilically attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring.

The mechanism involves the nucleophilic attack of the dimethylamine on one of the epoxide carbons. In the absence of a catalyst, the attack is more likely to occur at the less sterically hindered terminal carbon of the epoxide. The reaction can be catalyzed by both acids and bases. Under basic or neutral conditions, the reaction proceeds primarily through an SN2 mechanism.

Quantitative Data Summary

The following table summarizes the quantitative data from the cited experimental protocols for the synthesis of this compound.

| Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 3-Chloro-1,2-propanediol, Dimethylamine | Sodium methoxide | Water, Methanol (B129727) | 80% | 99.5% | CN104370757A[1] |

| (R)-3-Chloropropane-1,2-diol, N,N-Dimethylamine hydrochloride | Sodium hydroxide | Water | 35.25% | Not specified | WO2022/161489A1[2] |

Experimental Protocols

4.1. Synthesis of this compound from 3-Chloro-1,2-propanediol

This protocol is adapted from patent CN104370757A, which reports a high yield and purity.[1]

Materials:

-

Dimethylamine aqueous solution (30-45%)

-

3-Chloro-1,2-propanediol

-

Methanol

-

Sodium methoxide

Procedure:

-

A dimethylamine aqueous solution is placed into a reactor.

-

A methanol solution of 3-chloro-1,2-propanediol (0.5-1.0 g/mL) is added dropwise at 25°C.

-

When 20-30% of the total 3-chloro-1,2-propanediol has been added, the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide is commenced. The molar ratio of dimethylamine, 3-chloro-1,2-propanediol, and sodium methoxide is approximately 1.2:1:1.05.

-

After the additions are complete, the reaction mixture is stirred for 1-3 hours at the same temperature.

-

The mixture is then heated to 30-40°C and maintained for 2-4 hours.

-

The temperature is subsequently raised to reflux and maintained for 1-3 hours until the reaction is complete.

-

The system is cooled to room temperature and filtered. The filter cake is rinsed with methanol.

-

The combined filtrates are concentrated under reduced pressure to remove methanol.

-

Toluene is added to the residue, and the mixture is refluxed to dewater it until the internal temperature exceeds 110°C.

-

After cooling to room temperature, the mixture is filtered.

-

The toluene is removed from the filtrate under reduced pressure.

-

The final product is obtained by rectification.

4.2. Synthesis of (S)-3-(Dimethylamino)-1,2-propanediol from (R)-3-Chloropropane-1,2-diol

This protocol is adapted from patent WO2022/161489A1.[2]

Materials:

-

(R)-3-Chloropropane-1,2-diol

-

N,N-Dimethylamine hydrochloride

-

Sodium hydroxide

-

Water

-

Chloroform

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Sodium hydroxide (52.47 g, 1.31 mol) is dissolved in water (100 mL) and cooled to 0°C.

-

(R)-3-Chloropropane-1,2-diol (10 g, 90.47 mmol) and N,N-dimethylamine hydrochloride (84.84 g, 1.04 mol) are added to the cooled sodium hydroxide solution.

-

The reaction mixture is stirred overnight at room temperature. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is filtered.

-

The filtrate is extracted with chloroform.

-

The organic phase is dried over anhydrous sodium sulfate and filtered.

-

The filtrate is concentrated to obtain the crude product, (S)-3-(dimethylamino)propane-1,2-diol, as a colorless liquid.

Mandatory Visualizations

5.1. Reaction Mechanism Diagrams

5.2. Experimental Workflow Diagram

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The reaction of 3-chloro-1,2-propanediol with dimethylamine in the presence of a base is a well-documented, high-yield method that is suitable for industrial-scale production. The alternative route, involving the ring-opening of glycidol with dimethylamine, is also a viable method, although detailed high-yield experimental protocols are less prevalent in the reviewed literature. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired product purity, and scalability of the process. This guide provides the necessary technical details for researchers and professionals to make informed decisions regarding the synthesis of this important chemical intermediate.

References

Spectroscopic data analysis of 3-(Dimethylamino)-1,2-propanediol (NMR, IR, Mass Spec)

This guide provides an in-depth analysis of the spectroscopic data for 3-(Dimethylamino)-1,2-propanediol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic analysis of this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.80 | br s | 2H | -OH |

| 3.79 | m | 1H | CH(OH) |

| 3.62 | dd | 1H | CH₂(OH) |

| 3.49 | dd | 1H | CH₂(OH) |

| 2.49 | dd | 1H | CH₂N |

| 2.28 | s | 6H | N(CH₃)₂ |

| 2.24 | dd | 1H | CH₂N |

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 70.5 | CH(OH) |

| 65.1 | CH₂(OH) |

| 62.8 | CH₂N |

| 45.8 | N(CH₃)₂ |

Data sourced from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950-2850 | Medium-Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1250-1020 | Medium | C-N stretch (aliphatic amine) |

| 1320-1000 | Strong | C-O stretch (alcohol) |

Assignments are based on typical infrared absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Assignment |

| 119 | 2.9 | [M]⁺ (Molecular Ion) |

| 88 | 13.0 | [M - CH₂OH]⁺ |

| 58 | 100.0 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

| 44 | 8.4 | [CH₂=CHOH]⁺ |

Fragmentation data obtained from public mass spectrometry databases.[1]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H and the residual solvent peak of CDCl₃ (77.16 ppm) for ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction (Direct Infusion or GC Inlet):

-

For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) and introduce it into the ion source via a heated probe.

-

For GC-MS, prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent and inject it into the gas chromatograph. The GC will separate the sample before it enters the mass spectrometer.

-

-

Ionization:

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

-

Data Acquisition and Processing:

-

The instrument software records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Identify the molecular ion peak and the major fragment ions.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to N,N-Dimethyl-2,3-dihydroxypropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive characterization of N,N-Dimethyl-2,3-dihydroxypropylamine (also known as 3-(dimethylamino)-1,2-propanediol), a versatile amino alcohol with applications as a building block in chemical synthesis. This guide details its physicochemical properties, spectroscopic data, a robust synthesis protocol, and standard characterization methodologies.

Physicochemical and Computed Properties

N,N-Dimethyl-2,3-dihydroxypropylamine is a viscous, clear liquid at room temperature. Its core physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 623-57-4 | |

| EC Number | 210-802-4 | |

| IUPAC Name | 3-(dimethylamino)propane-1,2-diol | [1] |

| Chemical Formula | C₅H₁₃NO₂ | |

| Molecular Weight | 119.16 g/mol | |

| Physical Properties | ||

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.004 g/mL at 25 °C | |

| Boiling Point | 216-217 °C | |

| Refractive Index (n20/D) | 1.4609 | |

| Computed Properties | ||

| XLogP3-AA | -1.0 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 43.7 Ų | [1] |

| Complexity | 56.4 | [1] |

Synthesis and Purification

The primary route for synthesizing N,N-Dimethyl-2,3-dihydroxypropylamine is through the nucleophilic ring-opening of an epoxide (glycidol) with dimethylamine (B145610). This reaction follows a stereospecific Sɴ2 mechanism, where the amine preferentially attacks the less sterically hindered carbon of the epoxide ring.[2][3]

Experimental Protocol: Synthesis

A detailed protocol for the synthesis is provided below.

Materials:

-

Glycidol (2,3-epoxy-1-propanol)

-

Dimethylamine (40% solution in water)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 74.1 g (1.0 mol) of glycidol.

-

Amine Addition: While stirring at room temperature, slowly add 112.7 g (1.0 mol) of a 40% aqueous solution of dimethylamine. The addition should be controlled to maintain the reaction temperature below 40 °C.

-

Reaction: Stir the resulting solution at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Solvent Removal: After the reaction is complete, remove the water and excess dimethylamine under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield the final product as a clear, viscous liquid.

Spectroscopic Characterization

Spectroscopic analysis confirms the chemical structure of the synthesized N,N-Dimethyl-2,3-dihydroxypropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the different protons in the molecule.[4]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.80 | br s | 2x -OH |

| 3.79 | m | H-2 (CHOH) |

| 3.62 | dd | H-1a (CH₂OH) |

| 3.49 | dd | H-1b (CH₂OH) |

| 2.49 | dd | H-3a (CH₂N) |

| 2.28 | s | N(CH₃)₂ |

| 2.24 | dd | H-3b (CH₂N) |

¹³C NMR (CDCl₃): The carbon NMR spectrum shows five distinct signals corresponding to the five carbon environments.

| Chemical Shift (ppm) | Assignment |

| ~68.0 | C-2 (CHOH) |

| ~65.0 | C-1 (CH₂OH) |

| ~63.0 | C-3 (CH₂N) |

| ~45.0 | N(CH₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.[5]

| m/z | Relative Intensity | Assignment |

| 119 | 2.9% | [M]⁺ (Molecular Ion) |

| 88 | 13.0% | [M - CH₂OH]⁺ |

| 58 | 100.0% | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

| 44 | 8.4% | [C₂H₆N]⁺ |

| 30 | 5.8% | [CH₄N]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.[1]

-

O-H Stretch: A broad and strong band in the region of 3300-3400 cm⁻¹ due to the hydroxyl groups.

-

C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region for aliphatic C-H bonds.

-

C-O Stretch: A strong band around 1040-1080 cm⁻¹ for the C-O single bonds of the primary and secondary alcohols.

-

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

Biological and Pharmacological Profile

As of this review, the specific biological activities and pharmacological profile of N,N-Dimethyl-2,3-dihydroxypropylamine are not extensively documented in publicly available scientific literature. While structurally related β-amino alcohols are known to possess a wide range of biological activities, further research is required to elucidate the specific interactions, potential signaling pathway involvement, and toxicological profile of this particular compound. Consequently, a signaling pathway diagram cannot be provided at this time.

Characterization Workflow and Protocols

A logical workflow is essential for the robust characterization of the synthesized compound.

Detailed Characterization Protocols

Protocol 5.1: NMR Sample Preparation

-

Accurately weigh approximately 10-20 mg of the purified product.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.

Protocol 5.2: Mass Spectrometry Sample Preparation

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet for GC-MS analysis.

-

Acquire data in electron ionization (EI) mode to generate a fragmentation pattern for structural elucidation.

Protocol 5.3: IR Spectroscopy

-

For neat liquid analysis, place a single drop of the purified product between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

References

Quantum Chemical Blueprint for 3-(Dimethylamino)-1,2-propanediol: A Technical Guide

Abstract: 3-(Dimethylamino)-1,2-propanediol (3-DMAPD) is a chemical intermediate with applications in the synthesis of specialized molecules like cationic lipids for gene delivery and chiral auxiliaries.[1] A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is crucial for optimizing its use in drug design and materials science. This technical guide outlines a comprehensive in-silico framework for characterizing 3-DMAPD using quantum chemical calculations. While specific computational studies on this molecule are not widely available in public literature, this document details the established theoretical methodologies, based on Density Functional Theory (DFT), that are standard for the analysis of small organic molecules.[2] It serves as a procedural blueprint for researchers undertaking computational investigations of 3-DMAPD, providing protocols and templates for data presentation.

Introduction to this compound

This compound, with the molecular formula C5H13NO2 and a molecular weight of 119.16 g/mol , is an amino alcohol featuring a propanediol (B1597323) backbone.[3] Its structure, containing two hydroxyl groups and a tertiary amine, allows for complex intramolecular and intermolecular interactions, primarily through hydrogen bonding. These structural features dictate its chemical behavior and make it a valuable precursor in various syntheses.[1][4]

Quantum chemical calculations provide a powerful, non-experimental method to determine the molecule's conformational preferences, electronic structure, and spectroscopic signatures with high accuracy.[2] Such insights are invaluable for predicting its reactivity, stability, and potential interactions in a biological or chemical system.

Computational Methodology and Protocols

The following protocols describe a standard workflow for the quantum chemical characterization of 3-DMAPD. All calculations can be performed using common quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[2]

Conformational Analysis

Due to the rotational freedom around several single bonds (C-C, C-O, C-N), 3-DMAPD can exist in multiple conformations. Identifying the global minimum energy conformer is a critical first step for accurate property calculations.[5][6][7]

Protocol:

-

Initial Structure Generation: Build the 3D structure of 3-DMAPD using a molecular editor. The SMILES string CN(C)CC(CO)O can be used for this purpose.[3]

-

Systematic Conformational Search: Perform a systematic search of the potential energy surface. A common approach involves using a molecular mechanics force field, such as MMFF94, to rapidly evaluate the energies of thousands of potential conformers generated by rotating all flexible dihedral angles.[7]

-

Conformer Selection: Cluster the resulting conformers by energy and geometry. Select a set of low-energy, unique conformers (e.g., all conformers within 10-15 kJ/mol of the lowest energy structure) for further, more accurate quantum mechanical calculations.

Geometry Optimization and Vibrational Analysis

The low-energy conformers identified must be optimized using a higher level of theory to find their precise equilibrium geometries.

Protocol:

-

Geometry Optimization: Submit each selected conformer to a full geometry optimization without symmetry constraints. A widely used and reliable level of theory for organic molecules is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p).[2][8] This provides a good balance of accuracy and computational cost.

-

Vibrational Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory (B3LYP/6-311++G(d,p)) for each optimized structure.[2] This calculation serves two essential purposes:

-

Confirmation of Minima: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Spectroscopic Prediction: The calculated frequencies and intensities can be used to predict the molecule's infrared (IR) and Raman spectra.

-

Electronic Property Calculations

Using the optimized geometry of the global minimum energy conformer, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

Protocol:

-

Wavefunction Analysis: Perform a single-point energy calculation on the final optimized structure.

-

Property Extraction: From this calculation, extract key electronic properties, including:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution. This map identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.[2]

-

Mulliken Population Analysis: Calculate atomic charges to quantify the electron distribution on an atom-by-atom basis.

-

Dipole Moment: Determine the magnitude and orientation of the molecular dipole moment to understand its overall polarity.

-

Data Presentation

The quantitative results from the calculations should be summarized in clear, structured tables for comparative analysis. The following tables serve as templates for presenting the calculated data for the global minimum energy conformer of 3-DMAPD.

Table 1: Illustrative Optimized Geometric Parameters (Note: Values are placeholders and must be replaced with actual calculated results.)

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C1-C2 | 1.535 | - | - |

| Bond Length | C2-O1 | 1.425 | - | - |

| Bond Length | C3-N | 1.460 | - | - |

| Bond Angle | C1-C2-C3 | - | 112.5 | - |

| Bond Angle | H-O1-C2 | - | 108.9 | - |

| Dihedral Angle | N-C3-C2-C1 | - | - | 178.5 |

| Dihedral Angle | H-O1-C2-C1 | - | - | -65.0 |

Table 2: Illustrative Calculated Vibrational Frequencies (Note: Values are placeholders. A scaling factor may be applied to theoretical frequencies for better comparison with experimental data.)

| Mode No. | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3650 | High | Low | O-H Stretch (free) |

| 2 | 3450 | Medium | Low | O-H Stretch (H-bonded) |

| 3 | 2980 | High | High | C-H Stretch (aliphatic) |

| 4 | 1450 | Medium | Medium | C-H Bend |

| 5 | 1050 | High | Low | C-O Stretch |

Table 3: Illustrative Calculated Electronic and Global Properties (Note: Values are placeholders and must be replaced with actual calculated results.)

| Property | Calculated Value | Units |

| Total Energy | -442.12345 | Hartrees |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | 1.52 | eV |

| HOMO-LUMO Gap | 8.37 | eV |

| Dipole Moment | 2.58 | Debye |

| Point Group | C1 | - |

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex computational workflows and the logical dependencies between different calculated properties.

Caption: Computational workflow for the quantum chemical characterization of 3-DMAPD.

Caption: Logical relationships between core computational results and derived molecular properties.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]

- 5. Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of 3-(Dimethylamino)-1,2-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

3-(Dimethylamino)-1,2-propanediol is a substituted amino alcohol with a molecular formula of C5H13NO2.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H13NO2 | [1] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| CAS Number | 623-57-4 | [1] |

| Appearance | Liquid | [3] |

| Density | 1.004 g/mL at 25 °C | [2] |

| Boiling Point | 216-217 °C | |

| Refractive Index | n20/D 1.4609 | |

| Flash Point | 105 °C (221 °F) - closed cup |

Solubility Profile

Precise quantitative solubility data for this compound in a wide array of solvents is not extensively documented in scientific literature. However, based on its chemical structure, which includes polar hydroxyl groups and a tertiary amine, a degree of solubility in polar solvents is expected.

One safety data sheet describes the compound as "partly miscible" with water.[4] Another source, specifically for the (R)-enantiomer, states it is "partially miscible with water; does not mix well but sinks when added".[3] This suggests that while there is some interaction with water, it may not be fully miscible in all proportions.

Due to the lack of specific quantitative data, a qualitative solubility summary is provided below based on general principles of chemical interactions. Researchers are strongly encouraged to determine the solubility in their specific solvent systems experimentally.

| Solvent Class | Predicted Qualitative Solubility | Rationale |

| Water | Partially Miscible | The presence of two hydroxyl groups and a tertiary amine allows for hydrogen bonding with water, but the aliphatic carbon backbone may limit full miscibility. |

| Alcohols (e.g., Methanol, Ethanol) | Likely Miscible | The compound shares structural similarities with alcohols, and the hydroxyl groups can participate in hydrogen bonding. |

| Ethers (e.g., Diethyl Ether, THF) | Moderately Soluble to Miscible | The polar nature of the ether oxygen can interact with the hydroxyl groups of the propanediol. |

| Ketones (e.g., Acetone) | Likely Soluble | Acetone is a polar aprotic solvent that can interact with the polar functional groups of the compound. |

| Aromatic Hydrocarbons (e.g., Toluene) | Sparingly Soluble to Insoluble | The non-polar nature of toluene (B28343) makes it a poor solvent for the highly polar this compound. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Likely Insoluble | The significant difference in polarity between the compound and non-polar aliphatic hydrocarbons suggests very low solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Prepare multiple replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of the excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, and report the temperature at which the measurement was made.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Representative Synthesis Pathway

The following diagram illustrates a common method for the synthesis of this compound, as described in patent literature.[5]

Caption: Synthesis of this compound.

References

- 1. This compound | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-二甲氨基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy (R)-3-(Dimethylamino)propane-1,2-diol (EVT-384368) | 666234-81-7 [evitachem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction of 3-(Dimethylamino)-1,2-propanediol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1,2-propanediol is a versatile trifunctional molecule featuring a tertiary amine and two hydroxyl groups (a primary and a secondary one). This unique combination of nucleophilic centers makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and materials for biomedical applications. The reactivity of this compound with various electrophiles is of significant interest, as the site of reaction (nitrogen vs. oxygen) can be controlled to yield a diverse array of functionalized molecules. This guide provides a comprehensive overview of the reactions of this compound with common electrophiles, including detailed experimental protocols, quantitative data, and insights into the factors governing chemoselectivity.

Core Reactivity Principles

The reaction of this compound with electrophiles is primarily a nucleophilic substitution or addition reaction. The key to understanding its reactivity lies in the competition between the lone pair of electrons on the nitrogen atom of the tertiary amine and the lone pairs on the oxygen atoms of the two hydroxyl groups.

Generally, the nitrogen atom is more nucleophilic than the oxygen atoms of the hydroxyl groups. However, the chemoselectivity of the reaction (N- vs. O-substitution) can be influenced by several factors:

-

Nature of the Electrophile: Hard electrophiles tend to react preferentially with the harder oxygen nucleophile, while soft electrophiles favor the softer nitrogen nucleophile.

-

Reaction Conditions: The choice of solvent, temperature, and the presence of a base can significantly impact the reaction outcome. For instance, in the presence of a strong base, the hydroxyl groups can be deprotonated to form more potent alkoxide nucleophiles, favoring O-substitution.

-

Steric Hindrance: The accessibility of the nucleophilic centers to the incoming electrophile can also play a role in determining the reaction site.

Reactions with Various Electrophiles

This section details the reaction of this compound with different classes of electrophiles, providing experimental protocols and quantitative data where available.

Alkylation Reactions

Alkylation of this compound can occur at either the nitrogen or the oxygen atoms, depending on the alkylating agent and reaction conditions.

The tertiary amine of this compound can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction is fundamental to the synthesis of cationic lipids.

Example: Synthesis of a Precursor for N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)

A key application of this compound is in the synthesis of cationic lipids like DOTMA, which are used for gene delivery.[1] The synthesis involves the quaternization of the amino group.

Experimental Protocol: Quaternization of this compound

-

Materials: this compound, an alkyl halide (e.g., methyl iodide), a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the alkyl halide to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Stir the reaction mixture for a specified period, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the product, a quaternary ammonium salt, may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

-

O-alkylation of the hydroxyl groups can be achieved, often requiring the use of a base to deprotonate the hydroxyl groups, making them more nucleophilic.

Table 1: Alkylation Reaction Data

| Electrophile | Reaction Conditions | Product | Yield (%) | Reference |

| Methyl Iodide | Methanol, RT | 3-(Trimethylammonio)-1,2-propanediol iodide | Not specified | N/A |

| Oleyl bromide | (after diol protection) | Protected N-oleyl-3-(dimethylamino)-1,2-propanediol | Not specified | [2] |

Logical Relationship: Factors Influencing N- vs. O-Alkylation

Caption: Factors influencing the regioselectivity of alkylation.

Acylation Reactions

Acylation of this compound with electrophiles such as acyl chlorides and acid anhydrides typically leads to the formation of esters at the hydroxyl groups. The more reactive primary hydroxyl group is often acylated preferentially over the secondary hydroxyl group, especially under controlled conditions.

Example: Esterification with an Acyl Chloride

Experimental Protocol: Acylation with an Acyl Chloride

-

Materials: this compound, an acyl chloride (e.g., acetyl chloride), a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and an aprotic solvent (e.g., dichloromethane (B109758) or THF).

-

Procedure:

-

Dissolve this compound and the base in the solvent in a flask, often under an inert atmosphere and cooled in an ice bath.

-

Slowly add the acyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a designated time.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is usually achieved by column chromatography.

-

Table 2: Acylation Reaction Data

| Electrophile | Reaction Conditions | Product | Yield (%) | Reference |

| Acetyl Chloride | Pyridine (B92270), DCM, 0°C to RT | 1-Acetoxy-3-(dimethylamino)-2-propanol | Not specified | N/A |

| Oleoyl Chloride | Pyridine, DCM, 0°C to RT | 1-Oleoyloxy-3-(dimethylamino)-2-propanol | Not specified | N/A |

Experimental Workflow: Acylation of this compound

Caption: General workflow for the acylation of 3-DMAPD.

Reactions with Sulfonyl Chlorides

Similar to acylation, the reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) is expected to occur at the hydroxyl groups to form sulfonate esters. These sulfonate esters are excellent leaving groups and can be used in subsequent nucleophilic substitution reactions. Preferential sulfonylation of the primary hydroxyl group is generally observed.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

-

Materials: this compound, a sulfonyl chloride (e.g., p-toluenesulfonyl chloride), a base (e.g., pyridine), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve this compound in pyridine (which acts as both solvent and base) and cool the mixture.

-

Add the sulfonyl chloride portion-wise to the cooled, stirred solution.

-

Allow the reaction to proceed, often at a low temperature, for several hours.

-

The reaction is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude sulfonate ester, which can be purified by chromatography.

-

Reactions with Isocyanates

The hydroxyl groups of this compound can react with isocyanates to form carbamates (urethanes). This reaction is typically catalyzed by a base or a tin compound. The reaction is of interest in the synthesis of polyurethanes and other functionalized materials.[3]

Experimental Protocol: Urethane Formation with an Isocyanate

-

Materials: this compound, an isocyanate (e.g., phenyl isocyanate), a catalyst (e.g., dibutyltin (B87310) dilaurate, optional), and an aprotic solvent (e.g., toluene (B28343) or THF).

-

Procedure:

-

Dissolve this compound in the solvent in a reaction vessel.

-

If a catalyst is used, add it to the solution.

-

Add the isocyanate to the reaction mixture. The reaction may be exothermic.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by IR spectroscopy by observing the disappearance of the NCO peak).

-

The product can be isolated by removal of the solvent. Purification may be achieved by recrystallization or chromatography.

-

Applications in Drug Development and Signaling Pathways

Derivatives of this compound and its analogs are important intermediates in the synthesis of various biologically active compounds.

Beta-Adrenergic Antagonists (Beta-Blockers)

Structurally related aminoalkanols are key precursors in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases such as hypertension and angina.[4] The general structure of many beta-blockers features an aryloxypropanolamine core. Although this compound itself is a tertiary amine, its secondary amine analogs are direct precursors. The synthesis typically involves the reaction of a substituted phenol (B47542) with an epoxide, followed by the opening of the resulting epoxide with an appropriate amine.[4]

Signaling Pathway: Beta-Adrenergic Receptor Blockade

Caption: Mechanism of action of beta-blockers.

Cationic Lipids for Gene Delivery

As previously mentioned, this compound is a precursor to cationic lipids like DOTMA.[1] These amphiphilic molecules can form liposomes that encapsulate negatively charged nucleic acids (DNA or RNA) and facilitate their delivery into cells. The positively charged headgroup of the cationic lipid interacts with the negatively charged cell membrane, promoting cellular uptake.

Conclusion

This compound is a highly functional and versatile building block for the synthesis of a wide range of chemical entities with significant applications in medicinal chemistry and materials science. Its reactions with electrophiles can be directed towards the nitrogen or oxygen nucleophiles by careful selection of reagents and reaction conditions. The ability to selectively functionalize this molecule opens up avenues for the creation of novel compounds with tailored properties for applications such as drug delivery and the development of new therapeutic agents. Further research into the specific reaction kinetics and the biological activities of a broader range of its derivatives will undoubtedly continue to expand its utility in scientific research and development.

References

- 1. What is the role of DOTMA dioleoylpropyl trimethylammonium chloride in cationic liposomes during RNA - www.pharmasources.com [pharmasources.com]

- 2. benchchem.com [benchchem.com]

- 3. aidic.it [aidic.it]

- 4. Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Dimethylamino)-1,2-propanediol as a Ligand in Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)-1,2-propanediol (DMAPD) is a versatile bifunctional molecule incorporating both a tertiary amine and a diol functionality. While its applications in organic synthesis, particularly as a precursor for cationic lipids and chiral auxiliaries, are recognized, its role as a ligand in coordination chemistry is an emerging area of interest. This technical guide provides an in-depth overview of the coordination chemistry of DMAPD and analogous amino alcohol ligands. It covers their synthesis, structural characteristics, and potential applications, with a focus on catalysis. Due to the limited availability of specific data for DMAPD, this guide draws upon data from closely related amino alcohol ligands to provide a comprehensive and practical resource for researchers.

Introduction to this compound in Coordination Chemistry

This compound possesses two key donor sites for coordination to metal ions: the nitrogen atom of the tertiary amine and the oxygen atoms of the two hydroxyl groups. This structure allows it to act as a potentially bidentate or tridentate ligand, forming stable chelate rings with metal centers. The coordination of amino alcohol ligands to transition metals is a well-established field, with applications ranging from catalysis to materials science and biomedicine.

The presence of both a soft donor (amine nitrogen) and hard donors (hydroxyl oxygens) allows DMAPD to coordinate with a wide range of metal ions. The steric bulk of the dimethylamino group and the stereochemistry of the diol moiety can influence the geometry and reactivity of the resulting metal complexes.

Synthesis of Metal Complexes with Amino Alcohol Ligands

The synthesis of metal complexes with amino alcohol ligands, including analogues of this compound, is typically achieved through straightforward reaction pathways.

General Experimental Protocol for Synthesis

A common method for the synthesis of these complexes involves the direct reaction of the amino alcohol ligand with a metal salt in an appropriate solvent.

Materials:

-

This compound (or analogous amino alcohol)

-

Metal salt (e.g., Cu(CH₃COO)₂·H₂O, CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, Zn(CH₃COO)₂)

-

Methanol (B129727) or ethanol

-

Stirring apparatus and reflux condenser

Procedure:

-

Dissolve the amino alcohol ligand in methanol (e.g., 2 mmol in 20 mL).

-

In a separate flask, dissolve the metal salt in methanol (e.g., 1 mmol in 15 mL).

-

Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1.

-

The reaction mixture is then refluxed for a period of 3 to 6 hours at approximately 60°C.

-

Upon cooling, the resulting solid complex precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

Structural Characterization and Coordination Modes

The coordination behavior of this compound is anticipated to be similar to other bidentate amino alcohols, primarily acting as a chelating ligand through the nitrogen of the amino group and one of the hydroxyl oxygens, forming a stable five-membered ring.

Quantitative Structural Data (from Analogous Ligands)

Table 1: Selected Bond Distances and Angles for M[(CH₂)₃NMe₂]₂ Complexes (M = Ni, Pd, Pt)

| Parameter | Ni[(CH₂)₃NMe₂]₂ | Pd[(CH₂)₃NMe₂]₂ | Pt[(CH₂)₃NMe₂]₂ |

|---|---|---|---|

| Bond Distances (Å) | |||

| M-N | 2.05(1) | 2.15(1) | 2.16(1) |

| M-C | 1.95(1) | 2.04(1) | 2.06(1) |

| Bond Angles (deg) | |||

| N-M-N | 89.5(4) | 87.5(4) | 87.2(4) |

| C-M-C | 91.2(5) | 90.8(5) | 90.5(5) |

| N-M-C (chelate ring) | 84.7(5) | 85.9(5) | 85.7(5) |

Data sourced from studies on 3-(dimethylamino)-1-propyl complexes and presented here for comparative purposes.

Catalytic Applications

Metal complexes of amino alcohols are effective catalysts for a variety of organic transformations, most notably oxidation reactions. Copper complexes, in particular, have been extensively studied for the aerobic oxidation of alcohols.

Aerobic Oxidation of Alcohols

A well-established catalytic system for the aerobic oxidation of alcohols employs a copper(I) catalyst with an amino alcohol ligand and a nitroxyl (B88944) radical co-catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Table 2: Catalytic Activity of a Cu(I)/Amino Alcohol/TEMPO System for Alcohol Oxidation

| Substrate | Product | Conversion (%) |

|---|---|---|

| Benzyl (B1604629) alcohol | Benzaldehyde | >95 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >95 |

| Cinnamyl alcohol | Cinnamaldehyde | >90 |

| 1-Phenylethanol | Acetophenone | ~85 |

Representative data for a generic copper/amino alcohol/TEMPO catalytic system.

Proposed Catalytic Cycle

The catalytic cycle for the copper-catalyzed aerobic oxidation of alcohols is believed to proceed through the following key steps:

-

Oxidation of the Cu(I) complex to a Cu(II) species by molecular oxygen.

-

Formation of a Cu(II)-alkoxide intermediate by reaction with the alcohol substrate.

-

Reaction of the Cu(II)-alkoxide with TEMPO to yield the aldehyde or ketone product, regenerating the Cu(I) catalyst and TEMPOH.

-

Re-oxidation of TEMPOH to TEMPO to complete the catalytic cycle.

Experimental Protocol for Catalytic Oxidation

Materials:

-

Substrate alcohol (e.g., benzyl alcohol)

-

Copper(I) bromide (CuBr)

-

This compound (or analogous ligand)

-

TEMPO

-

Acetone (B3395972) (solvent)

-

Standard laboratory glassware

Procedure:

-

In an Erlenmeyer flask, dissolve the benzyl alcohol (1 mmol) in acetone (10 mL).

-

To this solution, add CuBr (0.1 mmol, 10 mol%), the amino alcohol ligand (0.1 mmol, 10 mol%), and TEMPO (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature, open to the atmosphere, for approximately 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand in coordination chemistry. Based on the behavior of analogous amino alcohols, it is expected to form stable complexes with a variety of transition metals and exhibit interesting catalytic properties. The straightforward synthesis of its metal complexes and their potential for applications in areas such as green oxidation catalysis make this ligand a compelling target for future research.

Further studies are required to isolate and characterize metal complexes of this compound to determine their precise structures and to fully evaluate their catalytic efficacy in a broader range of organic transformations. Such research will undoubtedly contribute to the expanding field of coordination chemistry and its applications in synthetic and materials science.

An In-depth Technical Guide to the Shelf Life and Degradation Pathways of 3-(Dimethylamino)-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific experimental data on the shelf life and degradation pathways of 3-(Dimethylamino)-1,2-propanediol is limited. This guide provides a comprehensive overview based on the chemical properties of the molecule, established principles of stability testing for analogous amino alcohols, and standard methodologies for forced degradation studies. The experimental protocols and degradation pathways described herein are illustrative and would require experimental verification for this specific compound.

Executive Summary

This compound is a versatile chemical intermediate used in various industrial and pharmaceutical applications. Understanding its stability, shelf life, and degradation profile is critical for ensuring its quality, safety, and efficacy in final products. This technical guide outlines the key considerations for determining the shelf life of this compound, including potential degradation pathways, and provides detailed methodologies for conducting stability and forced degradation studies. The information presented is intended to equip researchers and drug development professionals with the necessary framework to assess the stability of this and similar amino alcohol compounds.

Stability Profile and Shelf Life of this compound

Currently, there is no specific, publicly available quantitative data on the shelf life of this compound. However, based on its chemical structure and information on similar compounds, a general stability profile can be inferred.

2.1 Recommended Storage Conditions

To ensure the longevity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Avoid excessive heat.

-

Light: Protect from light.

-

Packaging: Keep in original, tightly sealed containers to prevent contact with air and moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1] Contact with copper and aluminum and their alloys should also be avoided.[1]

2.2 Signs of Degradation

Visual inspection can be an initial indicator of degradation. For amines, discoloration, such as turning yellow or brown, can be a sign of air oxidation.

2.3 Illustrative Shelf Life Data

The following table illustrates how quantitative shelf life data for this compound could be presented. The values are hypothetical and for exemplary purposes only.

| Storage Condition | Parameter | Specification | 3 Months | 6 Months | 12 Months | 24 Months |

| 25°C / 60% RH | Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 | 98.2 |

| Appearance | Colorless to pale yellow liquid | Conforms | Conforms | Conforms | Conforms | |

| Total Impurities (%) | NMT 1.0 | 0.2 | 0.4 | 0.8 | 1.5 | |

| 40°C / 75% RH | Assay (%) | 98.0 - 102.0 | 99.2 | 98.5 | 97.5 | 95.8 |

| Appearance | Colorless to pale yellow liquid | Conforms | Conforms | Slight yellowing | Yellow | |

| Total Impurities (%) | NMT 1.0 | 0.7 | 1.2 | 2.1 | 3.5 |

NMT: Not More Than

Potential Degradation Pathways

Forced degradation studies are essential for elucidating the potential degradation pathways of a molecule.[2] For this compound, the primary sites susceptible to degradation are the tertiary amine and the primary and secondary alcohol functional groups. The following are hypothesized degradation pathways.

3.1 Oxidative Degradation

The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for compounds containing tertiary amines.

Caption: Hypothesized N-Oxidation of this compound.

3.2 Acid-Catalyzed Degradation

While generally stable, under strong acidic conditions and heat, dehydration of the diol moiety could potentially occur, although this is less likely than reactions involving the amino group.

3.3 Thermal Degradation

At elevated temperatures, complex degradation reactions can occur. For compounds with alcohol functionalities, dehydration and subsequent polymerization or fragmentation are possibilities. Combustion can produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Experimental Protocols

To definitively determine the shelf life and degradation pathways, a comprehensive stability testing program, including forced degradation studies, is necessary.

4.1 Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Phosphate (B84403) buffer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in methanol) to UV light (254 nm) and visible light for a specified duration.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

-

Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

-

4.2 Stability-Indicating HPLC Method (Example)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile in a gradient elution.

-

Flow Rate: 1.0 mL/min

-

Detector: UV at an appropriate wavelength (requires experimental determination).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Caption: A typical workflow for a forced degradation study.

Data Presentation and Interpretation

The data obtained from the stability and forced degradation studies should be presented in a clear and organized manner to facilitate interpretation.

5.1 Forced Degradation Data Summary

The results of the forced degradation study can be summarized in a table. The following is an illustrative example.

| Stress Condition | Time (hours) | Assay of Parent (%) | % Degradation | Number of Degradants |

| 0.1 N HCl, 60°C | 24 | 98.5 | 1.5 | 1 |

| 0.1 N NaOH, 60°C | 24 | 99.2 | 0.8 | 1 |

| 3% H₂O₂, RT | 24 | 85.3 | 14.7 | 2 |

| Thermal, 105°C | 48 | 97.8 | 2.2 | 1 |

| Photolytic (UV) | 24 | 99.5 | 0.5 | 0 |

5.2 Mass Balance

A critical aspect of stability studies is the mass balance, which is the sum of the assay of the parent compound and the percentage of all degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected.

Conclusion

While specific stability data for this compound is not extensively documented in public literature, this guide provides a robust framework for its evaluation. Based on its chemical structure, the primary degradation pathways are likely to involve oxidation of the tertiary amine. A comprehensive stability program, including forced degradation studies under various stress conditions, is essential to fully characterize its degradation profile, establish a definitive shelf life, and ensure its quality and suitability for its intended applications. The methodologies and illustrative data presented here serve as a valuable resource for researchers and professionals in the field.

References

IUPAC name and CAS number for 3-(Dimethylamino)-1,2-propanediol

An In-Depth Technical Guide to 3-(Dimethylamino)-1,2-propanediol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate of significant interest in the fields of synthetic chemistry and drug development. Its unique structure, featuring a propane (B168953) backbone with two hydroxyl groups and a dimethylamino group, makes it a valuable precursor in various specialized chemical syntheses. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of advanced drug delivery systems.

Chemical Identification and Properties

The unambiguous identification of this compound is crucial for its application in research and development. Its formal IUPAC name is 3-(dimethylamino)propane-1,2-diol [1][2][3]. The compound is registered under the CAS Number 623-57-4 [1][4][5][6]. Chiral variants of the molecule also exist, such as (R)-3-(Dimethylamino)-1,2-propanediol with CAS number 666234-81-7[7].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. For comparative purposes, data for its diethylamino analogue is also included.

| Property | 3-(Dimethylamino)propane-1,2-diol | 3-(Diethylamino)propane-1,2-diol |

| CAS Number | 623-57-4[1][4] | 621-56-7[8] |

| Molecular Formula | C₅H₁₃NO₂[1][5][6] | C₇H₁₇NO₂[8] |

| Molecular Weight | 119.16 g/mol [1][5][7] | 147.22 g/mol [8] |

| Appearance | Colorless to light yellow liquid/solid mixture[5] | Clear light yellow liquid[8] |

| Boiling Point | 216-217 °C[4] | 233-235 °C |

| Density | 1.004 g/mL at 25 °C[4] | 0.965 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4609[4] | 1.4602 |

| Flash Point | 105 °C (closed cup)[4][5] | 108 °C (closed cup) |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of dimethylamine (B145610) with 3-chloro-1,2-propanediol (B139630) in the presence of a base. The following workflow and experimental protocol are adapted from a patented synthesis method[4][7].

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup : A reactor is charged with an aqueous solution of dimethylamine (30-45% by mass).

-

Initial Addition : At a maintained temperature of 25 °C, a methanol (B129727) solution of 3-chloro-1,2-propanediol is added dropwise.

-

Simultaneous Addition : Once 20-30% of the total 3-chloro-1,2-propanediol solution has been added, the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide is commenced[4].

-

Stirring and Heating : After the additions are complete, the reaction mixture is stirred for 1-3 hours at the same temperature. The mixture is then heated to 30-40 °C and maintained for 2-4 hours[4].

-

Reflux : The temperature is increased to reflux and maintained for 1-3 hours until the reaction is complete[4].

-

Work-up and Purification :

-

The system is cooled to room temperature and filtered. The filter cake is rinsed with methanol.

-

The filtrates are combined, and the methanol is removed under reduced pressure.

-

Toluene is added to the residue, and the mixture is refluxed to dewater it azeotropically until the internal temperature surpasses 110 °C.

-

The mixture is cooled again and filtered. Toluene is removed from the filtrate under reduced pressure.

-

The final product, this compound, is obtained through rectification[7].

-

Applications in Drug Development and Research

Precursor for Cationic Lipids in Gene Delivery

A primary and critical application of this compound is its role as a precursor in the synthesis of cationic lipids[5][9]. These lipids are fundamental components of non-viral vectors for gene delivery, a technique used to introduce genetic material into cells[1]. The compound is notably used in the preparation of the synthetic cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)[10][11].

Cationic lipids, such as those derived from this compound, are amphiphilic molecules. Their positively charged headgroup interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (like DNA or RNA), leading to the formation of lipid-nucleic acid complexes, often referred to as lipoplexes[1][12]. These lipoplexes can then fuse with the cell membrane, facilitating the delivery of the genetic material into the cell's cytoplasm for subsequent expression[5]. This process, known as lipofection, is a widely used method in molecular biology and is being extensively investigated for therapeutic applications[5][6].

Cationic Lipid-Mediated Gene Delivery Pathway

The mechanism of gene delivery using cationic lipids derived from this compound involves several key steps, from the formation of the lipoplex to the expression of the genetic material within the target cell.

Caption: Signaling pathway for cationic lipid-mediated gene delivery.

Experimental Protocol: Cationic Lipid-Mediated DNA Transfection

The following is a generalized protocol for a DNA transfection experiment using cationic liposomes.

-

Liposome (B1194612) Preparation :

-

A thin film of the cationic lipid (e.g., DOTMA) and a helper lipid (e.g., DOPE) is formed by evaporating the organic solvent.

-

The lipid film is hydrated with a buffer to form multilamellar vesicles (MLVs).

-

The MLV suspension is sonicated or extruded to produce small unilamellar liposomes[12].

-

-

Lipoplex Formation :

-

The DNA to be transfected is diluted in a suitable medium.

-

The cationic liposome suspension is added to the diluted DNA. The mixture is incubated at room temperature to allow for the spontaneous formation of DNA-lipid complexes (lipoplexes)[5].

-

-

Transfection :

-

The target cells are washed, and the medium is replaced with a serum-free medium.

-

The lipoplex suspension is added to the cells.

-

The cells are incubated for a defined period to allow for the uptake of the lipoplexes.

-

-

Post-Transfection :

-

The medium containing the lipoplexes is removed and replaced with a fresh, serum-containing growth medium.

-

The cells are incubated for 24-72 hours to allow for the expression of the transfected gene.

-

-

Analysis : The expression of the reporter gene (e.g., luciferase, GFP) or the therapeutic protein is assayed to determine the transfection efficiency[1].

Chiral Auxiliaries in Asymmetric Synthesis

Beyond its role in lipid synthesis, this compound is also utilized in the creation of indane-derived bis(oxazolines). These molecules serve as chiral auxiliaries in asymmetric synthesis, which is a critical methodology for producing enantiomerically pure compounds, a common requirement for active pharmaceutical ingredients[9].

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage[1]. It may also cause severe irritation to the respiratory and digestive tracts if inhaled or ingested. Therefore, strict safety precautions are necessary when handling this compound.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and a safety shower should be readily accessible.

-